5-(1,1-Dioxidoisothiazolidin-2-YL)-2-methoxyaniline
CAS No.: 927963-79-9
Cat. No.: VC21387611
Molecular Formula: C10H14N2O3S
Molecular Weight: 242.3g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 927963-79-9 |
|---|---|
| Molecular Formula | C10H14N2O3S |
| Molecular Weight | 242.3g/mol |
| IUPAC Name | 5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyaniline |
| Standard InChI | InChI=1S/C10H14N2O3S/c1-15-10-4-3-8(7-9(10)11)12-5-2-6-16(12,13)14/h3-4,7H,2,5-6,11H2,1H3 |
| Standard InChI Key | LEYJWOBUSQMOSG-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)N2CCCS2(=O)=O)N |
| Canonical SMILES | COC1=C(C=C(C=C1)N2CCCS2(=O)=O)N |
Introduction
Synthesis and Chemical Reactions
The synthesis of compounds similar to 5-(1,1-Dioxidoisothiazolidin-2-YL)-2-methoxyaniline typically involves reactions that form the isothiazolidine ring and attach it to the aniline backbone. These reactions often require careful control of conditions such as temperature and pH to ensure high yields and purity.
| Synthetic Approach | Description |
|---|---|
| Starting Materials | Appropriate aniline derivatives and isothiazolidine precursors |
| Reaction Conditions | Controlled temperature and pH in solvents like acetone or ethanol |
| Monitoring Techniques | Thin-layer chromatography (TLC) |
Biological Activities and Potential Applications
While specific biological activities of 5-(1,1-Dioxidoisothiazolidin-2-YL)-2-methoxyaniline are not well-documented, compounds with similar structures, such as sulfonamides, exhibit a range of biological activities including antibacterial, antifungal, and anticancer properties. The modification of aromatic rings and the introduction of heterocyclic moieties can enhance these activities.
| Potential Biological Activity | Description |
|---|---|
| Antibacterial Activity | Possible due to sulfonamide-like structure |
| Antifungal Activity | May be present based on structural modifications |
| Anticancer Activity | Potential based on heterocyclic modifications |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume